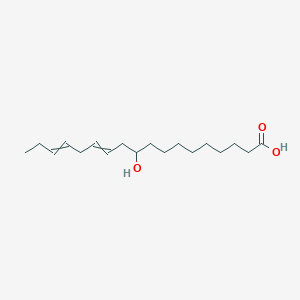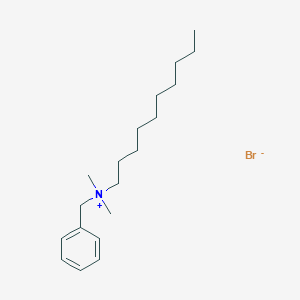
N,N-Dibutyl-N-propylbutan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-N-propylbutan-1-aminium bromide: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound, in particular, is characterized by its unique structure, which includes a nitrogen atom bonded to three alkyl groups and one butyl group, making it a versatile chemical in various reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-propylbutan-1-aminium bromide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-dibutylamine with 1-bromobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to promote the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, which helps in maintaining optimal reaction conditions and minimizing by-products.
化学反応の分析
Types of Reactions: N,N-Dibutyl-N-propylbutan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form amines and alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include quaternary ammonium salts with different anions.
Oxidation Reactions: Products include corresponding oxides and amines.
Reduction Reactions: Products include primary, secondary, or tertiary amines.
科学的研究の応用
Chemistry: N,N-Dibutyl-N-propylbutan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology and Medicine: In biological research, this compound is used as a surfactant to disrupt cell membranes, aiding in the extraction of cellular components. It is also investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Industry: In the industrial sector, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents. Its surfactant properties make it effective in reducing surface tension and improving the spreadability of liquids.
作用機序
The mechanism of action of N,N-Dibutyl-N-propylbutan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets and destroys microbial cell membranes.
類似化合物との比較
- N,N-Dimethyl-N-propylbutan-1-aminium bromide
- N,N-Diethyl-N-propylbutan-1-aminium bromide
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
Comparison: N,N-Dibutyl-N-propylbutan-1-aminium bromide is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties. Compared to N,N-Dimethyl-N-propylbutan-1-aminium bromide, it has longer alkyl chains, resulting in higher hydrophobicity and better membrane-disrupting capabilities. This makes it more effective in applications requiring strong surfactant properties.
特性
CAS番号 |
36477-16-4 |
|---|---|
分子式 |
C15H34BrN |
分子量 |
308.34 g/mol |
IUPAC名 |
tributyl(propyl)azanium;bromide |
InChI |
InChI=1S/C15H34N.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
DTZCGVKNUQJZGX-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](CCC)(CCCC)CCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
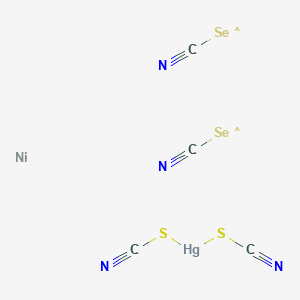
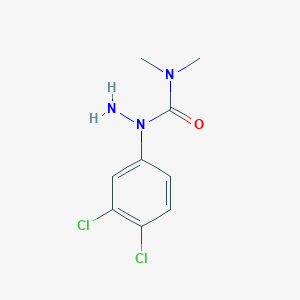
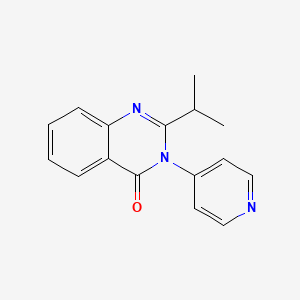
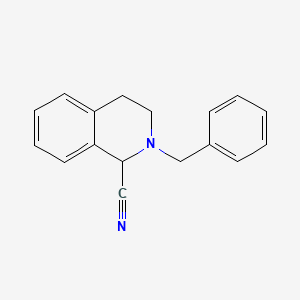
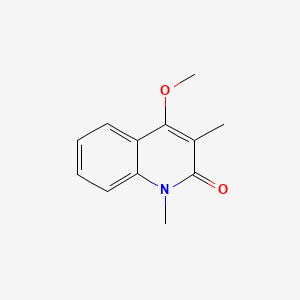



![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
